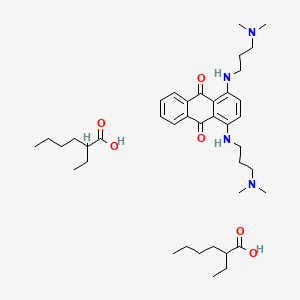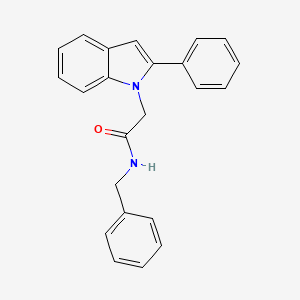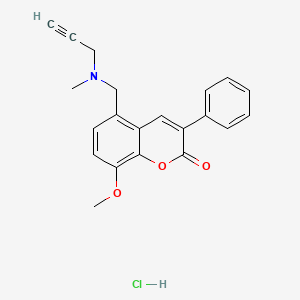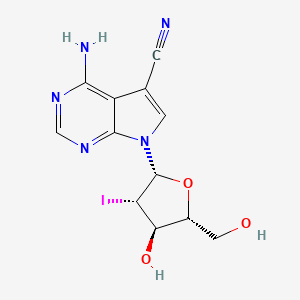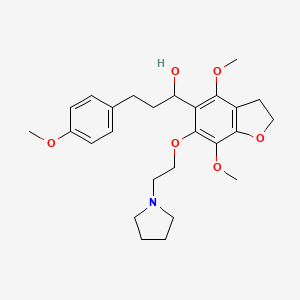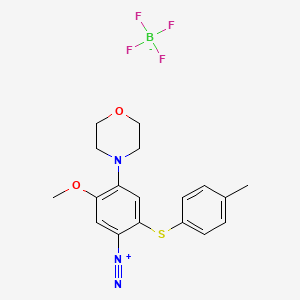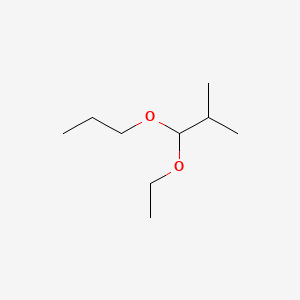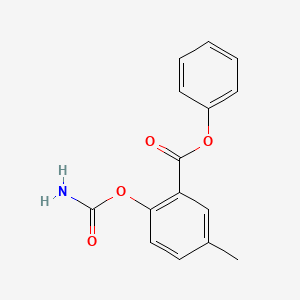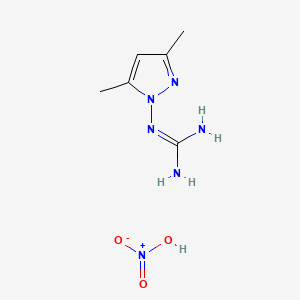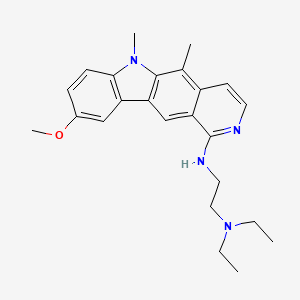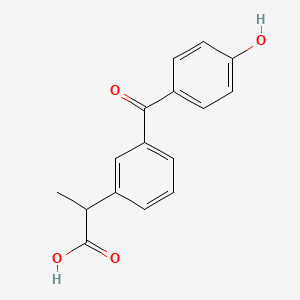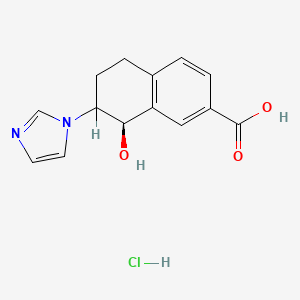
2-Naphthalenecarboxylic acid, 5,6,7,8-tetrahydro-8-hydroxy-7-(1H-imidazol-1-yl)-, monohydrochloride, cis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenecarboxylic acid, 5,6,7,8-tetrahydro-8-hydroxy-7-(1H-imidazol-1-yl)-, monohydrochloride, cis- is a complex organic compound with a unique structure that includes a naphthalene ring, a carboxylic acid group, and an imidazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 5,6,7,8-tetrahydro-8-hydroxy-7-(1H-imidazol-1-yl)-, monohydrochloride, cis- typically involves multiple steps, starting with the preparation of the naphthalene ring system. The introduction of the carboxylic acid group and the imidazole moiety requires specific reagents and conditions. Common synthetic routes may include:
Nitration and Reduction: Nitration of naphthalene followed by reduction to introduce amino groups.
Carboxylation: Introduction of the carboxylic acid group through carboxylation reactions.
Imidazole Formation: Formation of the imidazole ring through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Naphthalenecarboxylic acid, 5,6,7,8-tetrahydro-8-hydroxy-7-(1H-imidazol-1-yl)-, monohydrochloride, cis- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: Reduction of the carboxylic acid group to form alcohols.
Substitution: The imidazole ring can participate in substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X).
Major Products Formed
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
2-Naphthalenecarboxylic acid, 5,6,7,8-tetrahydro-8-hydroxy-7-(1H-imidazol-1-yl)-, monohydrochloride, cis- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Naphthalenecarboxylic acid, 5,6,7,8-tetrahydro-8-hydroxy-7-(1H-imidazol-1-yl)-, monohydrochloride, cis- involves its interaction with specific molecular targets and pathways. The imidazole ring may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical processes, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Naphthalenecarboxylic acid derivatives: Compounds with similar naphthalene ring systems and carboxylic acid groups.
Imidazole-containing compounds: Molecules that include the imidazole ring, such as histidine and its derivatives.
Uniqueness
The uniqueness of 2-Naphthalenecarboxylic acid, 5,6,7,8-tetrahydro-8-hydroxy-7-(1H-imidazol-1-yl)-, monohydrochloride, cis- lies in its specific combination of functional groups and its cis-configuration, which may confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
136208-82-7 |
|---|---|
Formule moléculaire |
C14H15ClN2O3 |
Poids moléculaire |
294.73 g/mol |
Nom IUPAC |
(8R)-8-hydroxy-7-imidazol-1-yl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C14H14N2O3.ClH/c17-13-11-7-10(14(18)19)2-1-9(11)3-4-12(13)16-6-5-15-8-16;/h1-2,5-8,12-13,17H,3-4H2,(H,18,19);1H/t12?,13-;/m1./s1 |
Clé InChI |
MIOBQZOJAFKCES-MGWDBEAMSA-N |
SMILES isomérique |
C1CC2=C(C=C(C=C2)C(=O)O)[C@H](C1N3C=CN=C3)O.Cl |
SMILES canonique |
C1CC2=C(C=C(C=C2)C(=O)O)C(C1N3C=CN=C3)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



